molecular formula C17H17N3O B11183357 2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one

2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one

Cat. No.: B11183357
M. Wt: 279.34 g/mol
InChI Key: ZHLILDVVKJRHIK-UHFFFAOYSA-N
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Description

2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one is a heterocyclic compound that belongs to the class of pyrazinoindazoles This compound is characterized by its unique structural framework, which includes a pyrazine ring fused to an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one typically involves the cascade cyclization of indazole aldehydes with propargylic amines. This method is efficient and can be performed under catalyst- and additive-free conditions . The reaction conditions are mild, and the process features high atom economy and environmental advantages.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one is unique due to its fused pyrazine-indazole structure and the presence of a benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-benzyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one

InChI

InChI=1S/C17H17N3O/c21-17-16-14-8-4-5-9-15(14)18-20(16)11-10-19(17)12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2

InChI Key

ZHLILDVVKJRHIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=CC=C4

Origin of Product

United States

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